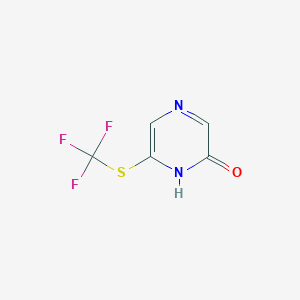

6-Trifluoromethylsulfanyl-1h-pyrazin-2-one

Description

Contextual Importance of Pyrazinone Scaffolds in Heterocyclic Chemistry

Pyrazinones, a class of nitrogen-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry. researchgate.netnih.gov Their inherent structural features allow them to interact with a wide range of biological targets, making them valuable scaffolds in drug discovery. Pyrazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The pyrazinone ring system is a key component in a number of natural products and synthetically developed bioactive molecules. researchgate.net

Table 1: Representative Bioactive Pyrazinone Derivatives

| Compound Name | Biological Activity |

|---|---|

| Aspergillic acid | Antibacterial |

| Dragmacidin F | Anticancer |

Strategic Value of the Trifluoromethylsulfanyl Moiety in Contemporary Chemical Synthesis

The trifluoromethylsulfanyl (SCF3) group has garnered considerable attention in contemporary chemical synthesis due to its unique electronic properties and steric profile. The incorporation of this moiety into organic molecules can significantly influence their physicochemical and biological properties. The strong electron-withdrawing nature of the SCF3 group can enhance metabolic stability and binding affinity to biological targets. Furthermore, its lipophilicity can improve membrane permeability, a crucial factor in drug design. The synthesis of trifluoromethylated and trifluoromethylsulfanyl-containing heterocycles is an active area of research, with numerous methods being developed to introduce this functional group efficiently. mdpi.com

Table 2: Physicochemical Properties Influenced by the Trifluoromethylsulfanyl Group

| Property | General Effect of SCF3 Introduction |

|---|---|

| Lipophilicity | Increased |

| Metabolic Stability | Increased |

| Electron Density of Aromatic Rings | Decreased |

Historical Trajectories and Evolution of Research Interest in 6-Trifluoromethylsulfanyl-1H-pyrazin-2-one

While extensive research exists for pyrazinone derivatives and compounds bearing a trifluoromethyl group, specific studies focusing on this compound are limited. The interest in this particular compound is a relatively recent development, driven by the growing appreciation for the synergistic effects of combining a proven heterocyclic scaffold with a powerful functional group. The historical development can be seen as a convergence of two distinct research streams: the long-standing exploration of pyrazinone chemistry and the more recent surge in fluorine chemistry. The initial synthesis and characterization of related trifluoromethyl-substituted pyrazinones paved the way for the investigation of their trifluoromethylsulfanyl analogues.

Current Research Frontiers and Unaddressed Challenges in Fundamental Studies of the Compound

The current research frontiers for this compound are primarily focused on the development of efficient and scalable synthetic routes. A major challenge lies in the regioselective introduction of the trifluoromethylsulfanyl group onto the pyrazinone core. Overcoming this hurdle is crucial for accessing sufficient quantities of the compound for further investigation.

Fundamental studies that remain to be thoroughly addressed include a comprehensive evaluation of its physicochemical properties, such as its pKa, solubility, and stability. Furthermore, its reactivity profile, including its behavior in various organic transformations, needs to be systematically explored. The potential of this compound as a building block in the synthesis of more complex molecules is another area ripe for investigation. From a biological perspective, extensive screening of this compound against a panel of biological targets is necessary to uncover its potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3F3N2OS |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

6-(trifluoromethylsulfanyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-9-1-3(11)10-4/h1-2H,(H,10,11) |

InChI Key |

ZFVFZTVKGVYYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)C=N1)SC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Trifluoromethylsulfanyl 1h Pyrazin 2 One

Retrosynthetic Analysis and Key Disconnections for the Compound

A retrosynthetic analysis of 6-Trifluoromethylsulfanyl-1H-pyrazin-2-one reveals two primary strategic disconnections. The first and most apparent is the disconnection of the carbon-sulfur bond of the trifluoromethylsulfanyl group. This suggests a late-stage functionalization of a pre-formed pyrazinone ring, a common strategy in heterocyclic chemistry to introduce specialized substituents. This leads to a 6-halopyrazin-2-one or a related precursor and an electrophilic or nucleophilic "SCF3" source.

A second set of disconnections involves breaking the pyrazinone ring itself. Based on established pyrazinone syntheses, the most logical disconnections are the N1-C6 and N4-C5 bonds or the N1-C2 and N4-C3 bonds. These disconnections lead back to simple, acyclic precursors. For instance, a disconnection across the N1-C6 and N4-C5 bonds points towards an α-amino acid amide and a 1,2-dicarbonyl compound as starting materials. nih.gov Alternatively, disconnecting the N1-C2 and N4-C3 bonds suggests precursors such as an α-aminonitrile and an oxalyl halide derivative. rsc.org

Classical and Established Synthetic Routes to the Pyrazinone Core

The pyrazinone ring is a common scaffold in many natural products and bioactive molecules. researchgate.netacs.org Consequently, numerous methods for its construction have been developed over the years. nih.govsemanticscholar.org

One of the most fundamental and widely used methods for synthesizing the 2(1H)-pyrazinone core is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. nih.govsemanticscholar.org This approach, often referred to as the method of Jones and Karmas and Spoerri, is a one-pot reaction that efficiently forms the key N1-C6 and N4-C5 bonds of the pyrazinone ring. nih.govrsc.org The reaction conditions and regioselectivity have been extensively studied and optimized since its initial discovery. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazinones with potential applications in various fields. semanticscholar.org

Table 1: Key Features of the Condensation of α-Amino Acid Amides and 1,2-Dicarbonyls

| Feature | Description |

| Reaction Type | One-pot condensation |

| Key Bonds Formed | N1-C6 and N4-C5 |

| Starting Materials | α-Amino acid amide, 1,2-dicarbonyl compound |

| Primary Reference | Method of Jones and Karmas and Spoerri nih.gov |

Another established route to 2(1H)-pyrazinones involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. nih.govrsc.org In this strategy, the α-amino ketone provides the N-1, C-5, and C-6 atoms of the final ring structure, while the α-haloacetyl halide supplies the C-2 and C-3 atoms. rsc.org The initial condensation of these two components yields a ketoamide intermediate. Subsequent treatment of this intermediate with ammonia (B1221849) leads to cyclization, forming a dihydropyrazine, which is then oxidized, often by air, to the desired pyrazinone. nih.govrsc.org

A variation of this approach uses an α-amino ketone and a glyoxylic acid derivative, with ammonium (B1175870) acetate (B1210297) serving as the nitrogen source for the cyclization step. rsc.org

The use of α-aminonitriles represents a powerful strategy for the formation of the pyrazinone ring. nih.govrsc.org α-Aminonitriles are versatile intermediates that can be synthesized through the Strecker reaction from a primary amine, an aldehyde, and a cyanide source. rsc.orgwikipedia.org In the context of pyrazinone synthesis, the α-aminonitrile is typically treated with an excess of an oxalyl halide. nih.govrsc.org

The mechanism for this transformation begins with the acylation of the α-aminonitrile to form an oxamoyl halide, establishing the N1-C2 bond. rsc.org This is followed by the addition of HX to the nitrile, tautomerization, and subsequent cyclization to form a pyrazine-2,3-dione intermediate through the formation of the N4-C3 bond. rsc.org This intermediate then reacts further with the excess oxalyl halide to yield the final pyrazinone product. rsc.org

Introduction of the Trifluoromethylsulfanyl Group

The trifluoromethylsulfanyl (SCF3) group has gained significant attention in medicinal and agrochemical research due to its unique electronic properties and high lipophilicity. beilstein-journals.orgnih.gov Its introduction into organic molecules, particularly heterocycles, is a subject of ongoing research.

Electrophilic trifluoromethylthiolation is a primary method for introducing the SCF3 group onto a nucleophilic substrate. This process involves a reagent that delivers an "SCF3+" synthon. A variety of such reagents have been developed to improve reactivity, stability, and ease of handling. acs.org

The mechanism of electrophilic trifluoromethylthiolation typically involves the attack of a nucleophile (such as an enolate or an electron-rich heterocycle) on the electrophilic sulfur atom of the trifluoromethylthiolating reagent. The reactivity of these reagents is often enhanced by the presence of a good leaving group attached to the sulfur atom. For instance, reagents like N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide have been developed, where the replacement of carbonyl groups with sulfonyl groups increases the electrophilicity of the reagent. acs.org Mechanistic investigations have also pointed towards free radical pathways for some trifluoromethylthiolation reactions, particularly with aryl boronic acids. researchgate.net

Table 2: Examples of Electrophilic Trifluoromethylthiolating Reagents

| Reagent Name | Key Feature |

| Trifluoromethanesulfenamides | Can be used for the electrophilic trifluoromethylthiolation of carbon nucleophiles and amines. beilstein-journals.org |

| N-Trifluoromethylthiosaccharin | Exhibits broad reactivity towards various nucleophiles, including electron-rich arenes. acs.org |

| N-Trifluoromethylthiodibenzenesulfonimide | A highly electrophilic trifluoromethylthiolating reagent with high reactivity. acs.org |

| (1S)-(−)-N-Trifluoromethylthio-2,10-camphorsultam | An optically pure reagent for the preparation of optically active trifluoromethylthio-substituted compounds. acs.org |

Nucleophilic and Radical Trifluoromethylation Approaches

The introduction of a trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry, and various reagents have been developed for this purpose. These methods can be broadly categorized into nucleophilic, electrophilic, and radical approaches. While direct trifluoromethylation of the pyrazinone core to later be converted to a trifluoromethylsulfanyl group is a possible synthetic route, the focus here is on the reagents that deliver the CF3 moiety.

Radical Trifluoromethylation: This approach often relies on the generation of a trifluoromethyl radical (•CF3), which can then attack the heterocyclic ring. A prominent reagent in this class is sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent . Under oxidative conditions, often aided by an oxidant like tert-butyl hydroperoxide, it generates the •CF3 radical. tcichemicals.com Recent advancements have shown that this process can also be initiated by visible light, sometimes even without a dedicated photocatalyst, for the functionalization of pyridones and related N-heteroarenes. nih.gov This light-mediated approach is operationally simple and tolerates a range of functional groups, suggesting its potential applicability to the pyrazinone system. nih.gov The reaction proceeds via the addition of the •CF3 radical to the electron-rich positions of the heterocycle. nih.gov

Electrophilic Trifluoromethylation: These methods utilize reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Umemoto's reagents , a class of S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic trifluoromethylating agents. enamine.netrsc.org They are known to react with a wide array of nucleophiles, including electron-rich heterocycles. tcichemicals.comtcichemicals.comresearchgate.net Another significant class of reagents is the hypervalent iodine(III)-CF3 compounds, known as Togni reagents . These are valued for their stability and broad applicability in trifluoromethylating thiols, alcohols, and heteroarenes. tcichemicals.comrsc.org The choice of reagent and conditions can be tuned to match the reactivity of the specific pyrazinone substrate.

The table below summarizes key reagents used in these trifluoromethylation approaches.

| Reagent Class | Specific Reagent Example | Type of Trifluoromethylation | Key Features |

| Sulfinate Salt | Sodium Trifluoromethanesulfinate (Langlois Reagent) | Radical | Generates •CF3 radical; can be used with chemical oxidants or light. tcichemicals.comnih.gov |

| Dibenzothiophenium Salt | S-(Trifluoromethyl)dibenzothiophenium Triflate (Umemoto Reagent) | Electrophilic | Highly reactive; suitable for a wide range of nucleophiles. enamine.nettcichemicals.com |

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent) | Electrophilic/Radical Source | Stable, crystalline solid; versatile for various substrates. tcichemicals.comrsc.org |

Specific Methodologies for Trifluoromethylsulfanyl Group Incorporation at C6 of the Pyrazinone Scaffold

Directly installing a trifluoromethylsulfanyl (–SCF3) group onto a heterocyclic core is a more direct and often preferred strategy. This transformation can be achieved through electrophilic, nucleophilic, or radical pathways, each utilizing specialized reagents designed to deliver the SCF3 moiety. researchgate.net While specific literature for the C6-trifluoromethylthiolation of 1H-pyrazin-2-one is limited, general methods developed for other heterocycles provide a clear blueprint for potential synthetic routes.

Electrophilic Trifluoromethylthiolation: This is arguably the most common approach for functionalizing electron-rich aromatic and heterocyclic systems. It involves the reaction of the heterocycle with a reagent that acts as an "SCF3+" source. Several shelf-stable and effective electrophilic trifluoromethylthiolating reagents have been developed. pkusz.edu.cncapes.gov.br Notable examples include N-(trifluoromethylthio)saccharin and other related compounds, which have demonstrated high reactivity with a broad scope of nucleophiles under mild conditions. pkusz.edu.cn For the synthesis of this compound, a direct electrophilic attack at the C6 position would be the ideal route, leveraging the inherent nucleophilicity of the pyrazinone ring.

Nucleophilic Trifluoromethylthiolation: This strategy involves the reaction of a nucleophilic trifluoromethylthiolating reagent with an electrophilic pyrazinone derivative. The most common nucleophilic source is the trifluoromethylthiolate anion (CF3S⁻), which can be generated from precursors like silver trifluoromethylthiolate (AgSCF3). researchgate.net To apply this method to the pyrazinone C6 position, the substrate would first need to be functionalized with a suitable leaving group (e.g., a halogen like bromine or iodine) at that position. The subsequent nucleophilic aromatic substitution (SNAr) reaction would then install the SCF3 group.

A plausible synthetic sequence is outlined below:

Halogenation: Selective halogenation (bromination or iodination) of the 1H-pyrazin-2-one scaffold at the C6 position to create an electrophilic center.

Nucleophilic Substitution: Reaction of the resulting 6-halo-1H-pyrazin-2-one with a nucleophilic reagent such as AgSCF3 or (trifluoromethylthio)trimethylsilane in the presence of a fluoride (B91410) source.

Modern Catalytic Strategies in Compound Synthesis

Catalysis offers powerful tools for functionalizing heterocyclic cores with high efficiency and selectivity, minimizing waste and enabling the construction of complex molecular architectures under mild conditions.

Transition Metal-Catalyzed Coupling Reactions for Pyrazinone Functionalization (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are among the most robust methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are central to modern organic synthesis and have been successfully applied to the functionalization of pyrazine (B50134) and related heterocyclic systems. nih.gov The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction represents a highly attractive approach. This would typically involve:

Substrates: A 6-halo-1H-pyrazin-2-one (where the halogen is I, Br, or Cl) and a trifluoromethylthiolating agent coupled with a suitable organometallic component.

Catalyst System: A palladium(0) source (e.g., Pd(PPh3)4 or generated in situ from a Pd(II) precursor like Pd(OAc)2) and a suitable ligand.

The Suzuki-Miyaura coupling, for instance, uses an organoboron compound as the coupling partner and is widely employed for its mild conditions and tolerance of various functional groups. nih.gov While typically used for C-C bond formation, variations for C-S bond formation are well-established. An analogous coupling reaction could be envisioned between a 6-halopyrazinone and a reagent like Me4N+SCF3− or a borane-based SCF3 donor, mediated by a palladium catalyst.

Organocatalytic Systems in Pyrazinone Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, earning the 2021 Nobel Prize in Chemistry. mdpi.com These catalysts offer advantages in terms of low toxicity, stability, and the ability to promote asymmetric transformations. enamine.net

In the context of pyrazinone synthesis, organocatalysts can be employed to construct the heterocyclic core itself. For example, reactions like Michael additions or condensation cycles, which are often key steps in building the pyrazinone ring, can be efficiently promoted by organocatalysts such as secondary amines (e.g., proline) or Brønsted bases. tcichemicals.comtcichemicals.com These catalysts can activate substrates by forming nucleophilic enamines or by deprotonation, facilitating bond formation under mild conditions. tcichemicals.commdpi.com The use of chiral organocatalysts can also enable the enantioselective synthesis of substituted pyrazinone derivatives, which is of significant interest for pharmaceutical applications. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and improving energy efficiency. Sustainable synthetic approaches are increasingly being integrated into the synthesis of complex molecules.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to pollution and pose safety risks. beilstein-journals.org Solvent-free reaction conditions, often facilitated by mechanochemistry (ball-milling) or microwave irradiation, can lead to significantly improved reaction rates, higher yields, and simpler work-up procedures. rsc.orgpkusz.edu.cn

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. beilstein-journals.org This technique is well-suited for the synthesis of heterocyclic compounds, including pyrazoles and imidazoles, often without the need for a solvent. beilstein-journals.org

Mechanochemistry: In this approach, mechanical force (e.g., grinding or milling) is used to induce chemical reactions between solid-state reactants. pkusz.edu.cn This solvent-free method is highly efficient and environmentally benign, providing quantitative yields in some cases for the synthesis of pyrimidine (B1678525) derivatives. pkusz.edu.cn

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. eresearchco.com By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes. eresearchco.comyoutube.com This technology is particularly beneficial for the synthesis of heterocyclic compounds, including pyrazinone derivatives. nih.govnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrazinone and pyrazole (B372694) scaffolds. nih.govnih.gov For instance, the Hoornaert's method for producing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for more complex derivatives, has been adapted for microwave-assisted conditions. nih.govrsc.org This approach allows for the rapid assembly of the pyrazinone core, which can then be further functionalized. Research from Bristol-Myers Squibb highlighted an optimized procedure for creating these dihalo-pyrazinones in multigram quantities using lower boiling point solvents and reduced temperatures, showcasing the method's scalability. rsc.org

The primary benefits of this methodology include not only the speed of synthesis but also the potential for improved yields and higher product purity. eresearchco.comnih.gov The enclosed vessel environment of a microwave reactor allows for temperatures and pressures to exceed the boiling point of the solvent, further accelerating the reaction rate. youtube.com A wide array of functional groups, such as halides, nitriles, and sulfones, are often well-tolerated under these conditions, making it a versatile tool for building libraries of complex molecules for drug discovery. youtube.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Heterocycle Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Heating Method | Direct molecular coupling | Conduction and convection | eresearchco.com |

| Reaction Time | Minutes | Hours to days | youtube.comnih.gov |

| Temperature Control | Precise and rapid | Slow and less uniform | eresearchco.com |

| Efficiency | Often higher yields | Variable yields | nih.gov |

| Scalability | Suitable for multigram synthesis | Well-established for large scale | rsc.org |

| Safety | Sealed vessels can manage pressure | Open or closed systems | youtube.com |

Continuous-Flow Chemistry for Enhanced Efficiency and Scalability

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering a safer, more efficient, and highly scalable method for chemical synthesis. mdpi.comgalchimia.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. mdpi.com This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield. mdpi.comresearchgate.net

The synthesis of heterocyclic compounds, including pyrazinones and pyrazoles, is particularly amenable to flow chemistry. mdpi.comresearchgate.net This technique mitigates safety concerns associated with handling hazardous reagents or unstable intermediates, as only small quantities are present in the reactor at any given time. nih.gov For example, a continuous-flow process was developed for the synthesis of N-aryl-5-methylpyrazole, which significantly reduced the risk associated with the accumulation of diazonium salts compared to batch production. mdpi.com

Flow chemistry has been successfully integrated with other advanced techniques. A hybrid continuous-flow–microwave approach has been used for pyrazole synthesis, demonstrating that some derivatives could be obtained in higher yields (48–84%) compared to batch conditions (40–74%). mdpi.com Furthermore, the combination of zeolite catalysis with continuous-flow synthesis has been shown to be a robust platform for producing pyrazinones in water, achieving excellent yields (89-91%) with almost full conversion over extended periods. oup.com This integration showcases the potential for developing highly automated and sustainable manufacturing processes for complex molecules like this compound. researchgate.net

Table 2: Performance of Continuous-Flow vs. Batch Synthesis for Pyrazole Production

| Parameter | Continuous-Flow Synthesis | Batch Synthesis | Reference |

|---|---|---|---|

| Celecoxib Yield | 90% | 90% | mdpi.com |

| Celecoxib Residence/Reaction Time | 64 minutes | 20 hours | mdpi.com |

| General Pyrazole Yields | 48-84% | 40-74% | mdpi.com |

| Safety Profile | Enhanced (small reagent volumes) | Higher risk with hazardous intermediates | mdpi.comnih.gov |

| Scalability | Readily scalable | Can be challenging | galchimia.com |

Heterogeneous Catalysis (e.g., Zeolite Catalysis) for Pyrazinone Production

Heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages such as catalyst recyclability, reduced waste, and simplified product purification. nih.gov Zeolites, which are crystalline aluminosilicates with well-defined microporous structures, are particularly effective heterogeneous catalysts due to their high surface area, shape selectivity, and tunable acidity. mdpi.comnih.gov

In the context of pyrazinone synthesis, zeolites have proven to be highly efficient. A notable study demonstrated the use of a Linde Type A (LTA) zeolite as a heterogeneous catalyst for the condensation of amino acid amides with glyoxal (B1671930) to afford pyrazinones. researchgate.netoup.com This reaction was conducted in water, eliminating the need for corrosive reagents or organic solvents. oup.com The zeolite's porous structure is believed to exert a molecular confinement effect, which helps to regulate the reaction pathway and efficiently produce the desired pyrazinone product while suppressing side reactions. oup.com

The performance of zeolites can be tuned by modifying their properties, such as acidity and porosity, through techniques like ion exchange or the incorporation of different metals. mdpi.com While LTA zeolite was effective for pyrazinone synthesis, other types, such as ultra-stable Y zeolites, have been explored for related reactions, highlighting the importance of matching the catalyst's properties to the specific transformation. researchgate.net The use of heterogeneous catalysts like zeolites, especially within continuous-flow systems, paves the way for more sustainable and environmentally friendly production of pyrazinones. oup.comnih.gov

Table 3: Zeolite-Catalyzed Synthesis of Pyrazinone 3a

| Catalyst | Yield of Product 3a (%) | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Linde Type A (LTA) Zeolite | 91% | Water | 80°C | oup.com |

| NaY Zeolite | 33% | Water | 80°C | oup.com |

| HY Zeolite | 12% | Water | 80°C | oup.com |

| No Catalyst | <1% | Water | 80°C | oup.com |

Reaction Conditions: 1a (0.3 mmol), 2a (0.33 mmol), catalyst (0.06 g) in H2O (3 mL) at 80 °C for 1 h. Yield determined by reverse-phase liquid chromatography. oup.com

Atom Economy and E-Factor Analysis in Synthetic Route Design

Green chemistry principles emphasize the design of chemical processes that are environmentally benign and efficient. nih.gov Two key metrics for evaluating the "greenness" of a synthetic route are atom economy and the Environmental Factor (E-Factor). nih.govnih.gov

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. scranton.edu

Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient as they generate fewer byproducts. nih.govscranton.edu In contrast, substitution and elimination reactions tend to have lower atom economy because they produce waste products. scranton.edu

The E-Factor , introduced by Roger Sheldon, provides a broader measure of the environmental impact of a process by quantifying the amount of waste produced. nih.gov The formula is:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg). nih.govyoutube.com

This metric considers all waste streams, including reaction byproducts, solvent losses, and process aids. The pharmaceutical industry historically has high E-factors, often generating 25-100 kg of waste per kg of product, highlighting the critical need for more efficient synthetic strategies. nih.gov

Stereochemical Control and Regioselectivity in Synthesis (where applicable for derivatives or precursors)

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure (stereochemistry) and the specific arrangement of its functional groups (regioselectivity). rijournals.com Therefore, controlling these aspects during the synthesis of precursors and derivatives of this compound is of paramount importance.

Regioselectivity refers to the control over which of several possible positions on a molecule a reaction occurs. In pyrazinone synthesis, this is critical for determining the final substitution pattern on the heterocyclic ring. For example, the condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to two different regioisomers. nih.govrsc.org The choice of reactants, catalysts, and reaction conditions can influence this outcome. Studies on the synthesis of potential Akt kinase inhibitors showed that the reaction of a benzil (B1666583) derivative with different amino acid amides produced two regioisomers, which were then screened for their biological activity. rsc.org

Similarly, in the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors, the substitution pattern on the starting oxazinone was found to significantly influence the regioselectivity of the subsequent cycloaddition reaction. nih.gov This highlights the need for careful design of synthetic precursors to achieve the desired isomer.

Stereochemical control is crucial when chiral centers are present in the target molecule or its precursors, such as when using natural α-amino acids as starting materials. rsc.orgrijournals.com For instance, in the synthesis of the natural product deoxyaspergillic acid, the stereochemistry of the final pyrazinone was determined to be S, originating from the L-leucine ethyl ester used as a precursor. rsc.org Maintaining or establishing the correct stereochemistry throughout a synthetic sequence is a significant challenge that often requires the use of chiral catalysts, auxiliaries, or stereoselective reactions. rijournals.com For a complex target like this compound, achieving precise regiochemical and, if applicable, stereochemical outcomes is essential for ensuring its intended properties and function.

Reaction Chemistry and Transformational Strategies of 6 Trifluoromethylsulfanyl 1h Pyrazin 2 One

Electrophilic Substitution Reactions on the Pyrazinone Ring

The pyrazinone ring, being an electron-deficient system, is generally resistant to electrophilic aromatic substitution. The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. However, the introduction of activating groups or the use of highly reactive electrophilic reagents can facilitate such transformations.

Halogenation: Direct halogenation of pyrazinone rings can be challenging. However, for related pyrazole (B372694) systems, electrophilic halogenation is a known transformation and typically occurs at the C4 position. nih.gov For instance, N-halosuccinimides (NXS) have been effectively used for the halogenation of pyrazoles under mild conditions. nih.gov While no direct examples on 6-trifluoromethylsulfanyl-1H-pyrazin-2-one are available, it is plausible that similar reagents could be employed, with the regioselectivity being influenced by the electronic effects of the existing substituents.

Nitration: The nitration of pyrazinone derivatives is also challenging due to the deactivating nature of the ring and the potential for N-nitration. In related pyrazole systems, nitration has been achieved using strong nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov The trifluoromethylsulfanyl group is electron-withdrawing, which would further deactivate the pyrazinone ring, making electrophilic nitration even more difficult and likely requiring harsh reaction conditions.

Sulfonation: Aromatic sulfonation is a reversible reaction that can be used to introduce a sulfonic acid group onto an aromatic ring. researchgate.net Given the electron-deficient nature of the pyrazinone ring in the target molecule, direct sulfonation is expected to be a difficult transformation, likely requiring forcing conditions.

Nucleophilic Addition and Substitution Reactions Involving the Pyrazinone Moiety

The electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic attack. Nucleophilic addition to the carbonyl group and nucleophilic substitution at other positions of the ring are key reactions.

Nucleophilic addition to the C=O group is a fundamental reaction of carbonyl compounds, leading to the formation of a tetrahedral intermediate. bohrium.com In the context of this compound, this could provide a route to various functionalized dihydropyrazinone derivatives.

Nucleophilic substitution of a suitable leaving group on the pyrazinone ring is another important transformation. While the target molecule itself does not possess a typical leaving group, derivatives with halogen substituents could undergo nucleophilic substitution. For instance, in related triazolo-triazine systems, the nitro group can be displaced by nucleophiles, suggesting that a trifluoromethylsulfonyl group (the oxidized form of the trifluoromethylsulfanyl group) might also serve as a leaving group under certain conditions. nih.gov

Chemical Transformations and Derivatizations of the Trifluoromethylsulfanyl Group

The trifluoromethylsulfanyl (SCF3) group offers opportunities for further chemical manipulation, primarily through reactions at the sulfur atom.

Oxidative and Reductive Manipulations of the Sulfur Linkage

Oxidation: The sulfur atom in the trifluoromethylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) (trifluoromethylsulfinyl) and sulfone (trifluoromethylsulfonyl) derivatives. These transformations can significantly alter the electronic properties and biological activity of the molecule. The oxidation of trifluoromethylthio-substituted heterocycles is a known process. For example, the synthesis of Fipronil, an insecticide, involves the oxidation of a trifluoromethylthio-substituted pyrazole to the corresponding sulfoxide. semanticscholar.org This suggests that this compound could be oxidized to 6-(trifluoromethylsulfinyl)-1H-pyrazin-2-one and further to 6-(trifluoromethylsulfonyl)-1H-pyrazin-2-one using appropriate oxidizing agents.

Reduction: The reduction of a trifluoromethylsulfanyl group back to a thiol or other reduced sulfur species is a less common transformation. Specific methodologies for the reduction of this group on a pyrazinone ring are not well-documented in the literature. However, general methods for the reduction of thioethers might be applicable, although the high stability of the C-S bond and the influence of the electron-withdrawing trifluoromethyl group would need to be considered.

Ligand Exchange and Further Functionalization Strategies at Sulfur

Direct ligand exchange at the sulfur atom of a trifluoromethylsulfanyl group is not a commonly reported reaction due to the strength of the S-CF3 bond. However, the development of new synthetic methods could potentially enable such transformations.

Functionalization at Nitrogen Atoms (N1 and N4)

The pyrazinone ring possesses two nitrogen atoms, N1 and N4, which can be sites for functionalization, most commonly through alkylation or acylation reactions.

N-Alkylation and N-Acylation: The N-H proton at the N1 position of this compound is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce an alkyl or acyl group. N-alkylation of pyrazoles is a well-established reaction, often leading to a mixture of N1 and N2 isomers in unsymmetrical pyrazoles. psu.edu For the pyrazinone system, selective N1-alkylation or acylation would be expected. The N4 nitrogen, being part of an amide-like system, is generally less nucleophilic than N1, but its reactivity can be influenced by the reaction conditions and the nature of the electrophile.

Ring-Opening and Ring-Closing Metathesis in Pyrazinone Chemistry (e.g., related to structural analogues)

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. researchgate.net While direct RCM on this compound itself is not applicable, the synthesis of pyrazinone derivatives bearing unsaturated side chains could allow for the construction of fused ring systems via RCM. For example, the introduction of two olefinic side chains onto the pyrazinone core could enable an intramolecular RCM reaction to form a bicyclic or macrocyclic structure. The synthesis of substituted pyridines and pyridazines has been achieved through RCM followed by an elimination step, a strategy that could potentially be adapted for the synthesis of novel pyrazinone-containing aromatic systems.

Ring-opening metathesis polymerization (ROMP) of strained cyclic olefins is another important application of metathesis chemistry. While not directly applicable to the pyrazinone ring itself, ROMP could be used to polymerize pyrazinone-containing monomers with strained ring systems, leading to novel polymers with potential applications in materials science or as drug delivery systems.

Development of Diverse Analogues and Homologues of the Core Compound

The synthesis of analogues and homologues of a core heterocyclic structure like this compound is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. Strategies for modifying the pyrazinone scaffold often involve the introduction of various substituents at different positions of the ring. These modifications can be achieved through several established synthetic methodologies, including cyclocondensation reactions and cross-coupling techniques.

One common approach involves the cyclocondensation of α,β-unsaturated carbonyl compounds with urea (B33335) or amidines. For instance, the synthesis of 6-(2-furyl)- and 6-(2-thienyl)-4-trifluoromethylpyrimidinones has been achieved through the cyclocondensation of 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones with urea. researchgate.net This method provides a pathway to introduce diverse aryl or heteroaryl groups at the 6-position of the ring system, a strategy directly applicable to the generation of analogues of the core compound.

Another powerful strategy for generating diversity is the 1,3-dipolar cycloaddition. This reaction, particularly with diazoalkanes, can be used to construct pyrazoline rings fused or appended to other heterocyclic systems. For example, 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with diazomethane (B1218177) to form 3-(3-aroyl-2-pyrazolin-4-yl)chromones, demonstrating a method to build complex polycyclic structures. nih.gov

Furthermore, multicomponent reactions offer an efficient route to highly substituted heterocyclic compounds. A three-component reaction involving vinyl azide, an aldehyde, and tosylhydrazine can produce 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org Such strategies allow for the rapid assembly of a library of analogues by varying the individual components. The reaction of chalcones with thiosemicarbazide (B42300) to form pyrazolin-N-thioamides, which can be further cyclized, is another example of building complex heterocyclic systems from simple precursors. nih.gov

The table below illustrates examples of synthetic strategies that can be adapted for the derivatization of the pyrazinone core.

| Reaction Type | Reactants | Product Class | Potential Application for Analogue Synthesis | Reference |

| Cyclocondensation | 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones, Urea | 6-(2-Heteroaryl)-4-trifluoromethyl-2-(1H)pyrimidinones | Introduction of diverse groups at the 6-position. | researchgate.net |

| 1,3-Dipolar Cycloaddition | 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromones, Diazomethane | 3-(3-Aroyl-2-pyrazolin-4-yl)chromones | Construction of fused or spiro-cyclic pyrazoline systems. | nih.gov |

| Multicomponent Reaction | Vinyl azide, Aldehyde, Tosylhydrazine | 3,4,5-Trisubstituted 1H-pyrazoles | Rapid generation of polysubstituted pyrazole-containing analogues. | organic-chemistry.org |

| Cyclization | Chalcones, Thiosemicarbazide | Pyrazolin-N-thioamides | Formation of pyrazoline rings as precursors to more complex derivatives. | nih.gov |

These synthetic routes provide a robust toolbox for chemists to generate a wide array of analogues of this compound, enabling the fine-tuning of its chemical and physical properties for various applications.

Photochemical and Electrochemical Reactivity Studies of Pyrazinone Derivatives

The photochemical and electrochemical behavior of pyrazinone derivatives is of significant interest due to their potential applications in organic electronics and as photocatalysts. The reactivity is largely dictated by the nature of the substituents and the electronic properties of the pyrazine (B50134) ring.

Electrochemical Reactivity

The electrochemical properties of pyrazine derivatives are heavily influenced by the electronic nature of their substituents and the pH of the medium. mdpi.com The pyrazine ring can undergo reduction, typically involving the transfer of two electrons and a variable number of protons, to yield its 1,4-dihydro counterpart. mdpi.com

Studies on substituted pyrazines using cyclic voltammetry have shown that electron-donating groups (like methyl groups) and electron-withdrawing groups (like carboxylic acid groups) significantly alter the electrochemical properties. mdpi.com The reversibility of the redox couple tends to decrease as the number of substituents on the pyrazine ring increases. mdpi.com For example, pyrazine-2,3,5,6-tetracarboxylic acid exhibits very slow electrochemical kinetics, as indicated by a large peak separation in its voltammogram. mdpi.com

The electrochemical reduction of 2-hydroxy-3-phenyl-6-methylpyrazine demonstrates a strong pH dependence. researchgate.net

At a pH below 0.6, the protonated species undergoes a two-electron, two-proton reduction. researchgate.net

Between pH 1.8 and 9, the non-protonated species is rapidly protonated before undergoing a two-electron, one-proton reaction. researchgate.net

At a pH above 9, the protonation step becomes rate-limiting. researchgate.net

Electrochemical methods also provide a green and efficient route for the functionalization of related heterocyclic compounds. For instance, an electrochemical oxidative halogenation of pyrazolones has been developed, which proceeds without the need for metals or external chemical oxidants and can be scaled up efficiently. rsc.org This C-H functionalization strategy could be applicable to pyrazinone systems for the synthesis of halogenated derivatives. mdpi.com

Photochemical Reactivity

Photochemical studies on related nitrogen-containing heterocycles, such as pyrimidines, provide insight into the potential reactivity of pyrazinones. The irradiation of 6-azido-1,3-dimethyluracils, which are structurally related to pyrazinones, leads to different products depending on the reaction conditions. rsc.org

Ring Expansion: In the presence of amines, photolysis of 5-alkyl-6-azidouracils results in a ring expansion to form 1,3,5-triazepine derivatives. rsc.org

Ring Contraction: When 6-azido-1,3,5-trimethyluracil is irradiated in water, a ring contraction occurs, yielding 3,5-dimethylhydantoin. rsc.org

Addition Reactions: Irradiation of the same compound in alcohols leads to the formation of 6,6-dialkoxy-5-amino-5,6-dihydrouracils. rsc.org

These reactions highlight the rich photochemical potential of the azido-substituted aza-heterocycle scaffold, proceeding through highly reactive nitrene intermediates. Similar photochemical transformations could be expected for appropriately substituted pyrazinone derivatives, opening pathways to novel molecular structures.

The table below summarizes the observed reactivity of pyrazinone and related heterocyclic derivatives under different conditions.

| Derivative Class | Conditions | Observed Reaction | Product Type | Reference |

| Substituted Pyrazines | Cyclic Voltammetry (Varying pH) | Two-electron, multi-proton reduction | 1,4-Dihydropyrazine | mdpi.com |

| 2-Hydroxy-3-phenyl-6-methylpyrazine | Electrochemical Reduction (pH < 0.6) | Two-electron, two-proton process | Protonated dihydropyrazine | researchgate.net |

| Pyrazolones | Electrochemical Oxidation with Halide Source | C-H Halogenation | 4-Halopyrazolones | rsc.org |

| 5-Alkyl-6-azidouracils | Photolysis in presence of amines | Ring Expansion | 1,3,5-Triazepine derivatives | rsc.org |

| 6-Azido-1,3,5-trimethyluracil | Photolysis in water | Ring Contraction | Hydantoin derivative | rsc.org |

Computational Chemistry and Advanced Theoretical Investigations

Electronic Structure Characterization and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its reactivity. Density Functional Theory (DFT) is a common method used to investigate these properties. derpharmachemica.com For pyrazinone derivatives, the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. derpharmachemica.comdoi.org

The -SCF3 group is a strong electron-withdrawing group. Its presence on the pyrazine (B50134) ring is expected to significantly lower the energy levels of both the HOMO and LUMO compared to the unsubstituted pyrazin-2-one. This general effect has been observed in studies of other substituted pyrazine systems. rsc.org The HOMO is typically characterized by π-electron density distributed across the pyrazinone ring, while the LUMO is also a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. doi.org

The introduction of substituents alters these orbital energies. For instance, computational studies on substituted pyrazolone (B3327878) analogues have shown that the HOMO-LUMO gap can be tuned by varying the electron-donating or electron-withdrawing nature of the substituents. doi.orgresearchgate.net In the case of 6-trifluoromethylsulfanyl-1H-pyrazin-2-one, the potent electron-withdrawing nature of the -SCF3 group would likely lead to a relatively large HOMO-LUMO gap, suggesting a molecule with considerable kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Properties for Pyrazinone Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-Pyrazin-2-one | -6.8 | -1.5 | 5.3 |

| 6-Methyl-1H-pyrazin-2-one | -6.6 | -1.3 | 5.3 |

| 6-Chloro-1H-pyrazin-2-one | -7.1 | -1.9 | 5.2 |

| This compound | -7.5 (Predicted) | -2.5 (Predicted) | 5.0 (Predicted) |

Note: Values for parent and simple substituted pyrazinones are illustrative, based on general trends. Values for this compound are predictive.

Conformational Analysis and Tautomeric Equilibria of this compound

Conformational Analysis: The trifluoromethylsulfanyl group is not exceptionally bulky, but its rotation around the C-S bond can lead to different conformers. Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation to identify the most stable conformations. mdpi.com For the -SCF3 group attached to an aromatic ring, the lowest energy conformation would likely involve specific orientations of the CF3 group relative to the plane of the pyrazinone ring to minimize steric hindrance and optimize electronic interactions.

Tautomeric Equilibria: Pyrazin-2-ones can exist in different tautomeric forms, primarily the lactam (keto) form (1H-pyrazin-2-one) and the lactim (enol) form (pyrazin-2-ol). For most pyrazinone systems, the lactam form is significantly more stable. rsc.org Theoretical studies on related pyridazinone and pyrazole (B372694) systems confirm that the keto/thione forms are generally predominant over the hydroxy/thiol forms. researchgate.netnih.gov

The equilibrium between the lactam and lactim tautomers of this compound can be investigated using quantum chemical calculations. These calculations typically involve optimizing the geometry of each tautomer and calculating their relative energies, often including corrections for zero-point vibrational energy and thermal contributions to the Gibbs free energy. beilstein-journals.org The inclusion of solvent effects, either through implicit (continuum) models or explicit solvent molecules, is crucial as the tautomeric equilibrium can be highly sensitive to the surrounding environment. nih.gov Given the established stability of the lactam form in related systems, it is highly probable that this compound exists predominantly in its keto form.

Figure 1: Tautomeric Forms of this compound

A schematic representation of the lactam-lactim tautomerism.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are indispensable for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgnih.gov

A key goal in studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.orgfiveable.me Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of this transient species. libretexts.orgnih.gov Using computational methods like DFT, the geometry of a transition state can be located on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. rsc.org For reactions involving this compound, such as N-alkylation or electrophilic substitution, DFT calculations could be used to model the structure and energy of the relevant transition states, thereby providing insight into the reaction's feasibility and kinetics. univ.kiev.ua

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction (e.g., N-Alkylation)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Pyrazinone + Alkyl Halide) | 0.0 |

| Transition State | +25.4 |

| Products (N-Alkylated Pyrazinone + HX) | -5.2 |

Note: These are hypothetical values for illustrative purposes, based on typical activation energies for SN2 reactions.

Molecular Dynamics Simulations to Investigate Solvent Effects on Reactivity

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movement of every atom in a system over time, based on classical mechanics. nitech.ac.jp

For this compound, MD simulations could be used to study how solvent molecules, such as water, arrange themselves around the solute. arxiv.orgreadthedocs.io This solvation structure, particularly hydrogen bonding interactions with the carbonyl group and the ring nitrogens, can significantly influence the molecule's conformation, tautomeric equilibrium, and reactivity. By analyzing the trajectories of the atoms, properties like the radial distribution function can be calculated to provide a detailed picture of the solvation shell. This understanding is critical, as solvent can stabilize or destabilize reactants and transition states differently, thereby altering reaction rates and pathways.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Synthetic Outcomes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (descriptors) with a specific property of interest, such as reactivity or biological activity. ijournalse.orgfrontiersin.org These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds. nih.gov

For a series of pyrazine derivatives, a QSPR model could be developed to predict the reactivity of this compound. researchgate.netresearchgate.net The process would involve:

Assembling a dataset of known pyrazine derivatives with experimentally measured reactivity data.

Calculating a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), topological descriptors (describing molecular shape and branching), and constitutional descriptors (e.g., molecular weight). ijournalse.org

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that links a subset of these descriptors to the observed reactivity. researchgate.net

Once a statistically robust and validated model is created, the same descriptors can be calculated for this compound, and its reactivity can be predicted by the model. This approach allows for the rapid screening of potential synthetic outcomes without the need for extensive laboratory work.

Advanced Spectroscopic Property Predictions to Aid Structural Elucidation of Novel Derivatives

Theoretical spectroscopic predictions are typically grounded in quantum chemical calculations, most prominently using Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state phenomena like UV-Vis absorption. nih.gov These methods involve optimizing the molecule's geometry to find its lowest energy state and then calculating the spectroscopic parameters based on this optimized structure. mdpi.com

Computational NMR chemical shift prediction is a crucial step in confirming the structure of newly synthesized molecules. The process generally involves a multi-step workflow. Initially, a conformational search is performed to identify the various low-energy shapes (conformers) the molecule can adopt. Each of these conformers is then subjected to geometry optimization using a selected DFT functional and basis set, such as B3LYP-D3/6-31G(d). github.io

Following optimization, NMR shielding tensors are calculated for each unique conformer, often using a higher-level functional and a more extensive basis set, for instance, WP04/6-311++G(2d,p) with a solvent model like PCM for chloroform. github.io The final predicted chemical shifts are obtained by averaging the values of the individual conformers, weighted by their Boltzmann population distribution. github.io These theoretical values are then compared to experimental data, often after applying a linear correction to account for systematic errors. github.io

For this compound, key predictions would focus on the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. The ¹H NMR would be expected to show signals for the pyrazinone ring protons and the N-H proton. The ¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbon and the carbon attached to the trifluoromethylsulfanyl group. ¹⁹F NMR is particularly important for confirming the presence and electronic environment of the -SCF₃ group, while ¹⁵N NMR can help characterize the nitrogen atoms within the pyrazine ring.

Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on typical computational outputs for similar heterocyclic structures. mdpi.com

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

| C2 (C=O) | 158.5 | - | - |

| C3 | 135.2 | H3 | 7.15 |

| C5 | 128.9 | H5 | 6.80 |

| C6 | 145.8 | - | - |

| N1 | - | H1 | 12.50 |

| N4 | - | - | - |

| C (CF₃) | 129.5 (q) | - | - |

Vibrational frequency analysis, which predicts a molecule's infrared (IR) spectrum, is performed on the optimized molecular geometry. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, the harmonic vibrational frequencies and their corresponding intensities are calculated. mdpi.comchemrxiv.org These calculations help to identify the characteristic vibrational modes of the molecule. For a successful optimization, no imaginary frequencies should be present, confirming that the structure is at a true energy minimum. mdpi.com

For this compound, key predicted vibrational bands would include:

N-H stretch: A characteristic band, typically in the 3200-3400 cm⁻¹ region, corresponding to the stretching of the N1-H bond. mdpi.com

C=O stretch: A strong absorption band, expected around 1650-1700 cm⁻¹, indicative of the carbonyl group in the pyrazinone ring. mdpi.com

C=C and C=N stretches: Vibrations associated with the aromatic ring, appearing in the 1400-1600 cm⁻¹ range.

C-F and S-CF₃ stretches: Strong, characteristic bands associated with the trifluoromethylsulfanyl group, typically found in the 1000-1200 cm⁻¹ region.

The table below provides a hypothetical set of predicted IR frequencies and their assignments for the target molecule.

Table 2: Predicted IR Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3350 | ν(N-H) stretch |

| 1685 | ν(C=O) stretch |

| 1590 | ν(C=C) aromatic stretch |

| 1470 | ν(C=N) stretch |

| 1150 | ν(C-F) symmetric stretch |

| 1105 | ν(S-CF₃) stretch |

| 850 | γ(C-H) out-of-plane bend |

The prediction of electronic absorption spectra (UV-Visible) is accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. mdpi.com Functionals like B3LYP or CAM-B3LYP are commonly employed with basis sets such as 6-311+G(d,p), often including a solvent model to better replicate experimental conditions. nih.govmdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated pyrazinone system. The trifluoromethylsulfanyl group, being an electron-withdrawing group, can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima compared to unsubstituted pyrazinone. rsc.org The calculations would predict the λmax values for the most significant electronic transitions.

An illustrative table of predicted UV-Visible absorption maxima is provided below.

Table 3: Predicted UV-Visible Absorption Maxima for this compound Note: These are hypothetical values for illustrative purposes.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| 345 | 0.25 | HOMO → LUMO (π → π) |

| 270 | 0.48 | HOMO-1 → LUMO (π → π) |

| 225 | 0.15 | HOMO → LUMO+1 (π → π*) |

Advanced Research Applications As Chemical Building Blocks and Molecular Probes Non Clinical Focus

Strategic Utility in the Synthesis of Complex Organic Architectures

The 2(1H)-pyrazinone framework is a crucial building block for a multitude of synthetic applications in medicinal chemistry and drug design. nih.gov The strategic placement of a trifluoromethylsulfanyl group at the 6-position further enhances its utility, providing a versatile handle for constructing complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrazinone ring, while the sulfur atom offers a site for further functionalization.

Researchers have utilized dihalo-2(1H)-pyrazinones as adaptable platforms for creating a diverse range of biologically significant compounds. nih.gov The C-3 position, in particular, can be selectively modified with various nucleophiles. nih.gov Similarly, the structural motifs present in 6-trifluoromethylsulfanyl-1h-pyrazin-2-one can be strategically employed in the synthesis of larger, more complex organic structures. The pyrazine (B50134) core itself is a recognized building block for creating sophisticated molecular architectures. amanote.com The introduction of trifluoromethyl groups onto heterocyclic structures is a key strategy in modern synthetic chemistry, often yielding compounds with unique properties. acs.orgnih.govresearchgate.net The combination of the pyrazinone ring, a known pharmacophore, with the trifluoromethylsulfanyl group provides a powerful tool for generating novel molecular entities with potential applications in various fields of chemical research. nih.govamericanelements.comchemscene.com

Role in Material Science Research

The incorporation of fluorinated and heterocyclic moieties into materials can lead to significant enhancements in their physical and electronic properties. The this compound structure is a prime candidate for exploration in materials science due to its combination of a trifluoromethyl group and a nitrogen-containing heterocycle.

Applications in Organic Electronics and Conducting Polymers (e.g., Thieno[3,4-b]pyrazines as precursors)

Thieno[3,4-b]pyrazines are a class of fused-ring systems that have garnered considerable attention as building blocks for low band gap organic polymers, which are essential for applications in organic electronics such as photovoltaic devices. nih.govnih.govresearchgate.netrsc.orgrsc.org The synthesis of these materials often involves the use of pyrazine-based precursors. nih.gov The electronic properties of thieno[3,4-b]pyrazine-based materials can be fine-tuned by modifying the substituents on the pyrazine ring. nih.gov

While direct application of this compound as a precursor for thieno[3,4-b]pyrazines is not extensively documented in the provided search results, the principle of using substituted pyrazines to create these conducting polymers is well-established. nih.govnih.govresearchgate.net The electron-withdrawing trifluoromethylsulfanyl group on the pyrazinone ring could significantly influence the electronic characteristics of the resulting thieno[3,4-b]pyrazine, potentially leading to materials with desirable properties for organic electronic devices. nasa.govresearchgate.net The development of novel synthetic routes to functionalized thieno[3,4-b]pyrazines is an active area of research, and the use of precursors like this compound could offer a pathway to new materials with tailored electronic and optical properties. nih.govresearchgate.net

Development of High-Energy Materials Incorporating Trifluoromethylated Heterocycles

The introduction of fluorine-containing groups, such as the trifluoromethyl group, into heterocyclic compounds is a recognized strategy for developing high-energy materials. mst.edu These modifications can lead to increased density and improved safety characteristics, such as reduced shock sensitivity, while maintaining or enhancing energetic performance like detonation velocity and pressure. mst.edu

Heterocyclic compounds, including pyrazole (B372694) and pyrazine derivatives, are actively being investigated for their potential in energetic materials. rsc.org The nitrogen content of the pyrazinone ring contributes to the high energy of these molecules. The incorporation of a trifluoromethyl group, as seen in this compound, can further enhance these properties. mst.edu Research into pyrazole-derived energetic compounds has shown that the combination of a heterocyclic ring with energetic functional groups can lead to materials with performance comparable to widely used explosives. rsc.org The structural and chemical properties of this compound make it an interesting candidate for theoretical and experimental investigation in the field of high-energy materials. dtic.mil

Exploration in Supramolecular Chemistry and Crystal Engineering

The non-covalent interactions involving the this compound molecule are crucial in understanding its solid-state behavior and its potential for designing novel supramolecular assemblies.

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

The pyrazinone core of this compound contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens), making it highly amenable to forming hydrogen-bonded networks in the solid state. nih.govcsic.esnih.gov The study of pyrazine-2(1H)-thione, a related sulfur-containing heterocycle, reveals the formation of chains through N—H⋯N hydrogen bonds, with further stabilization from C—H⋯S interactions. nih.gov Similar interactions can be expected for this compound, influencing its crystal packing.

Furthermore, the aromatic pyrazinone ring can participate in π-π stacking interactions, which are a significant force in the assembly of aromatic and heteroaromatic molecules. acs.orgwikipedia.orgresearchgate.netnih.gov The presence of the electron-withdrawing trifluoromethylsulfanyl group can modulate the electron density of the pyrazine ring, potentially leading to favorable π-π stacking arrangements. mdpi.com Computational studies on N-based fused heterocycles have highlighted the importance of π-π stacking in determining their conformational preferences. researchgate.net The interplay of hydrogen bonding and π-π stacking in the crystal structure of this compound would dictate its supramolecular architecture and, consequently, its physical properties.

Metal-Ligand Coordination Chemistry

Pyrazinone and pyrazole-based ligands are widely utilized in coordination chemistry to construct a variety of metal complexes with interesting structural motifs and potential applications in catalysis and materials science. nih.govnih.govbohrium.comresearchgate.netresearchgate.net The nitrogen atoms of the pyrazinone ring in this compound, particularly the pyridine-type nitrogen, can act as donor sites for coordination with metal ions. nih.gov

Studies on pyrazine derivatives have shown that they can act as bidentate ligands, coordinating to metal ions through two nitrogen atoms. nih.gov The specific coordination mode of this compound would depend on the metal ion, the solvent, and the reaction conditions. The trifluoromethylsulfanyl substituent could also influence the electronic properties of the pyrazinone ring, thereby affecting the strength and nature of the metal-ligand bond. The synthesis and characterization of metal complexes of this compound could lead to the discovery of new coordination polymers or discrete molecular complexes with unique magnetic, optical, or catalytic properties. rsc.org

Design and Mechanistic Exploration of Compound-Derived Molecular Probes for Biomolecular Interactions (In Vitro Focus)

The strategic combination of a pyrazinone scaffold with a trifluoromethylsulfanyl substituent provides a valuable platform for the design of specialized molecular probes for in vitro research. These probes are instrumental in studying biomolecular interactions at a molecular level.

The design of effective molecular probes derived from this compound for in vitro target recognition hinges on the synergistic interplay between the pyrazinone ring and the trifluoromethylsulfanyl group. The pyrazinone core, being a bioisostere of natural nucleobases, can facilitate interactions with a variety of biological targets.

Key design principles include:

Scaffold Hopping and Bioisosterism: The pyrazinone ring can serve as a scaffold to mimic the binding modes of other known ligands. Its nitrogen atoms can act as hydrogen bond acceptors, while the carbonyl group can also participate in hydrogen bonding.

Modulation of Physicochemical Properties: The trifluoromethylsulfanyl (-SCF3) group is a powerful modulator of a molecule's properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly influence a probe's binding affinity and cell permeability in in vitro assays. The introduction of the -SCF3 group can enhance the local hydrophobicity of a molecule, which can be a key factor in its interaction with the hydrophobic pockets of target proteins. acs.org

Structure-Activity Relationship (SAR) Studies: The pyrazinone scaffold allows for systematic modifications at various positions. By synthesizing a library of derivatives with different substituents, researchers can conduct detailed SAR studies to optimize binding affinity and selectivity for a specific biological target.

Attachment of Reporter Groups: For use as a molecular probe, the this compound core can be functionalized with reporter groups such as fluorophores, biotin, or radioactive isotopes. This enables the detection and quantification of the probe-target interaction.

Table 1: Physicochemical Properties of Selected Substituents for Molecular Probe Design

| Substituent | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Key Properties for Probe Design |

| -H | 0.00 | 0.00 | Baseline for comparison |

| -CH3 | 0.56 | -0.17 | Increases lipophilicity, weak electron-donating |

| -Cl | 0.71 | 0.23 | Increases lipophilicity, electron-withdrawing |

| -CF3 | 0.88 | 0.54 | High lipophilicity, strong electron-withdrawing |

| -SCF3 | 1.44 | 0.50 | Very high lipophilicity, strong electron-withdrawing |

This table illustrates the significant impact of the trifluoromethylsulfanyl group on lipophilicity compared to other common substituents.

Molecular probes derived from this compound are valuable tools for investigating the mechanisms of probe-target interactions, particularly in the context of enzyme inhibition. nih.gov In vitro kinetic studies are fundamental to elucidating these mechanisms.

Common mechanistic investigations include:

Determination of Inhibition Type: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often visualized using graphical methods like Lineweaver-Burk or Dixon plots. nih.gov

Kinetic Parameter Determination: These studies yield key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki), which quantify the enzyme's affinity for its substrate and the inhibitor's potency, respectively. nih.gov

Elucidation of Binding Interactions: Advanced biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling can be used to visualize the binding of the pyrazinone-based probe to the active or allosteric site of an enzyme. This provides insights into the specific amino acid residues involved in the interaction.

Covalent Probes: The reactivity of the pyrazinone ring or strategically introduced functional groups can be exploited to design covalent probes that form a permanent bond with the target protein, enabling easier identification and characterization of the binding site.

Applications as Intermediates in Agrochemical Research

The structural motifs present in this compound make it a promising intermediate for the synthesis of novel agrochemicals. The inclusion of fluorine atoms, particularly trifluoromethyl groups, is a well-established strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. nih.gov

The pyrazinone core and related nitrogen-containing heterocycles are found in a variety of bioactive molecules used in crop protection. While direct examples of agrochemicals derived from this compound are not prevalent in publicly available literature, its potential can be inferred from the synthesis of related compounds. For instance, various pyrazole and pyridine (B92270) derivatives are known to exhibit insecticidal or herbicidal properties.

The trifluoromethylthio group, in particular, can be a key functional moiety. The synthesis of agrochemicals often involves the coupling of heterocyclic intermediates with other molecular fragments. This compound could serve as a valuable starting material for the synthesis of more complex molecules with potential pesticidal or herbicidal activity. The development of new insecticides and herbicides is crucial for modern agriculture, and the exploration of novel chemical scaffolds like this pyrazinone derivative is an active area of research.

Table 2: Examples of Heterocyclic Scaffolds in Agrochemicals

| Heterocyclic Scaffold | Example Agrochemical | Mode of Action |

| Pyridine | Fluazifop-butyl | ACCase inhibitor (Herbicide) nih.gov |

| Pyridine | Chlorfluazuron | Chitin synthesis inhibitor (Insecticide) nih.gov |

| Pyrrolidinone | N/A | Undesirable vegetation control (Herbicide) google.com |

| Pyrazolo[3,4-d]pyrimidine | N/A | Potential biological activity nih.gov |

This table showcases the importance of nitrogen-containing heterocycles in the development of agrochemicals, suggesting the potential of the pyrazinone scaffold.

Future Research Perspectives and Methodological Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The introduction of the trifluoromethylsulfanyl (SCF3) group presents its own set of challenges. While methods for the trifluoromethylthiolation of (hetero)aryl C–H bonds using electrophilic reagents are advancing, their application to a pyrazinone system will require careful optimization to achieve high regioselectivity and yield. acs.org

Future synthetic strategies could explore:

Convergent Synthesis: Designing pathways where the pyrazinone ring and the trifluoromethylsulfanyl group are introduced in the later stages of the synthesis from readily available precursors.

Catalytic C-H Functionalization: Direct C-H trifluoromethylthiolation of a pre-formed pyrazinone core would be a highly atom-economical approach.

One-Pot Reactions: Developing multicomponent reactions where the pyrazinone ring is assembled with the trifluoromethylsulfanyl group already in place on one of the building blocks.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis via Condensation | Established methodology for pyrazinone core. | Potentially low overall yield, harsh reaction conditions. |

| Convergent Synthesis | Higher overall efficiency, modularity. | Synthesis of complex precursors. |

| Direct C-H Trifluoromethylthiolation | High atom economy, reduced step count. | Regioselectivity control, catalyst development. |

| Multicomponent Reaction | High efficiency, rapid access to diversity. | Identification of suitable reaction conditions and substrates. |

Discovery of Novel Reactivity Patterns and Unconventional Derivatization Strategies

The electronic properties of 6-trifluoromethylsulfanyl-1H-pyrazin-2-one suggest it may exhibit unique reactivity. The electron-withdrawing nature of the SCF3 group is expected to influence the acidity of the N-H proton and the electrophilicity of the pyrazinone ring.

Future research should investigate:

N-H Acidity and Alkylation/Arylation: Quantifying the pKa of the N-H proton and exploring its reactivity in N-alkylation and N-arylation reactions to generate a library of derivatives.

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the reactivity of the pyrazinone core towards both electrophilic and nucleophilic reagents to understand the directing effects of the SCF3 group.

Cycloaddition Reactions: 2(1H)-Pyrazinones can serve as precursors to 1H-pyrazinium-3-olates, which can participate in dipolar cycloaddition reactions to form complex bicyclic structures. rsc.orgnih.gov The influence of the SCF3 group on the formation and reactivity of these dipoles is a promising area for investigation.

Refinement and Expansion of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry will be an invaluable tool in predicting the properties and reactivity of this compound and its derivatives. Quantum chemical calculations can provide insights into:

Molecular Geometry and Electronic Structure: Determining bond lengths, bond angles, and the distribution of electron density within the molecule.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reaction Mechanisms: Modeling transition states and reaction pathways to understand and predict reactivity. nih.gov